

Sagittatoside C: A Technical Guide to Its Physicochemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of **Sagittatoside C**. Due to the limited availability of direct experimental data for **Sagittatoside C**, this document also incorporates data from closely related flavonoid glycosides and general principles to offer a predictive assessment. All quantitative data is summarized for clarity, and detailed experimental protocols are provided as representative methodologies.

Physicochemical Properties

Sagittatoside C is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Its core structure is a flavone aglycone linked to sugar moieties. The precise arrangement of these sugars and other substituents dictates its chemical and physical characteristics.

Structural and General Properties

A summary of the fundamental physicochemical properties of **Sagittatoside C** is presented in Table 1.



Property	Value	Source
Molecular Formula	C35H42O16	PubChem
Molecular Weight	718.7 g/mol	PubChem
Canonical SMILES	C[C@H]1INVALID-LINK OC2=C(OC3=C(C(=CC(=C3C 2=O)O)O)CC=C(C)C)C4=CC= C(C=C4)OC)O[C@H]5 INVALID-LINK CO)O)O)OC(=O)C">C@@H O	PubChem
InChl Key	QGVUYZAEBBWPRU- RTHLAZLQSA-N	PubChem
Predicted XlogP	2.4	PubChem
Appearance	No Data Available (Typically yellow powder for related flavonoids)	-

Solubility

Direct experimental solubility data for **Sagittatoside C** is not readily available. However, based on its structure as a glycoside, a general solubility profile can be inferred. Flavonoid glycosides are generally soluble in polar organic solvents and aqueous mixtures.



Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble to soluble	The presence of multiple hydroxyl groups from the sugar moieties increases water solubility compared to the aglycone. However, the large, relatively nonpolar aglycone can limit extensive solubility.
Methanol, Ethanol	Soluble	These polar protic solvents are effective at solvating the hydroxyl groups of both the sugar and aglycone portions of the molecule.
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Chloroform, Dichloromethane	Sparingly soluble to insoluble	These nonpolar solvents are generally poor at solvating the highly polar sugar residues.
Ethyl Acetate	Moderately soluble	Offers a balance of polarity that can accommodate both the flavonoid and sugar components to some extent.

Melting Point

The melting point for **Sagittatoside C** has not been experimentally reported. Flavonoid glycosides typically have high melting points, often decomposing at elevated temperatures due to the thermal lability of the glycosidic bonds and the extensive hydrogen bonding network.

Spectroscopic Data



Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of natural products. While specific spectra for **Sagittatoside C** are not publicly available, the expected characteristics are outlined below.

1.4.1. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For **Sagittatoside C** (Molecular Weight: 718.7), the following characteristics are expected in an ESI-MS analysis:

- Ionization: It would readily form protonated molecules [M+H]⁺ at m/z 719.25 or sodium adducts [M+Na]⁺ at m/z 741.24 in positive ion mode.
- Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns characteristic of flavonoid C-glycosides, which often involve cleavages within the sugar moieties and loss of water molecules, rather than simple loss of the entire sugar unit as seen with O-glycosides.[1] Fragmentation of the related compound, Sagittatoside A, has been observed with a transition from m/z 677.33 to 369.24, indicating the loss of a sugar moiety and subsequent fragmentation of the aglycone.[2]

1.4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13 C NMR spectrum would provide a map of all carbon atoms in the molecule. Based on its structure, the approximate chemical shifts (δ) are predicted in Table 2.

Carbon Type	Expected Chemical Shift (ppm)
Carbonyl (C=O)	170 - 185
Aromatic & Alkene Carbons	100 - 165
Anomeric Carbons (O-C-O)	95 - 105
Sugar Carbons (C-O)	60 - 85
Methoxy Carbon (-OCH₃)	~55
Aliphatic Carbons (CH, CH ₂ , CH ₃)	10 - 40



1.4.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in **Sagittatoside C**, as detailed in Table 3.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Hydroxyl (-OH)	O-H Stretch	3500 - 3200 (broad)
Alkene/Aromatic C-H	C-H Stretch	3100 - 3000
Aliphatic C-H	C-H Stretch	3000 - 2850
Carbonyl (C=O)	C=O Stretch	1680 - 1640
Aromatic C=C	C=C Stretch	1600 - 1450
C-O Bonds	C-O Stretch	1300 - 1000

Stability of Sagittatoside C

Specific stability data for **Sagittatoside C** is not available in the current literature. The stability of flavonoid glycosides is generally influenced by pH, temperature, and light.

pH Stability

Flavonoid glycosides tend to be most stable in slightly acidic conditions (pH 4-6).

- Acidic Conditions (pH < 4): Strong acidic conditions can lead to the hydrolysis of glycosidic bonds, although C-glycosides are generally more resistant to acid hydrolysis than Oglycosides.
- Alkaline Conditions (pH > 7): Basic conditions can cause degradation of the flavonoid backbone through oxidation and rearrangement reactions. Studies on other glycosides have shown that degradation rates increase with increasing pH in alkaline solutions.[3][4]

Thermal Stability



Sagittatoside C is expected to be susceptible to thermal degradation. High temperatures can lead to the cleavage of glycosidic bonds and degradation of the aglycone structure. For many natural glycosides, degradation follows pseudo-first-order kinetics, with the rate of degradation increasing with temperature.[5] It is advisable to store **Sagittatoside C**, both in solid form and in solution, at low temperatures (e.g., -20°C for long-term storage) and protected from heat.

Photostability

Flavonoids can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of radicals and subsequent decomposition of the molecule. Therefore, it is recommended to store **Sagittatoside C** in light-resistant containers and to handle it under subdued light conditions to prevent photochemical degradation.

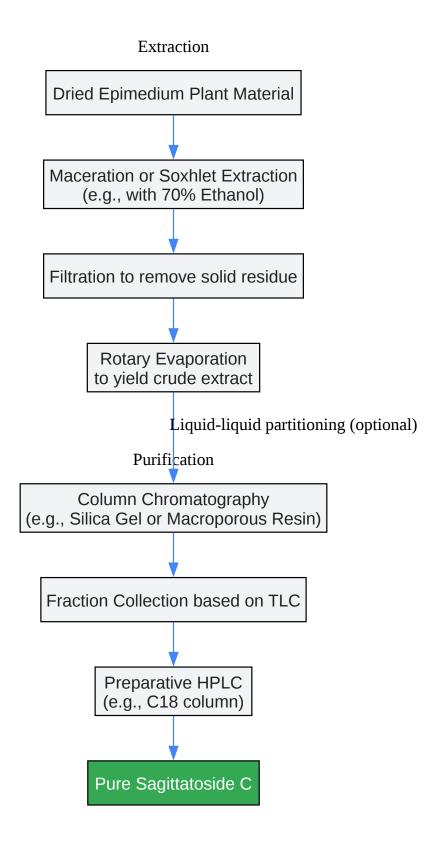
Experimental Protocols

The following are generalized protocols for the isolation and analysis of flavonoid glycosides like **Sagittatoside C** from plant sources, such as Epimedium species.

Isolation and Purification of Sagittatoside C

This protocol outlines a typical workflow for extracting and purifying **Sagittatoside C** from plant material.





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Caption: General workflow for the isolation and purification of **Sagittatoside C**.



Methodology:

- Extraction: Dried and powdered plant material is extracted with a polar solvent system, typically an ethanol/water mixture, to efficiently extract glycosides.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Column Chromatography: The crude extract is subjected to column chromatography to separate compounds based on polarity. A gradient elution is often employed.
- Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
- Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate **Sagittatoside C** to a high degree of purity.

HPLC Analysis of Sagittatoside C

This protocol describes a representative analytical HPLC method for the quantification of **Sagittatoside C**.



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Caption: Workflow for the HPLC analysis of **Sagittatoside C**.

Methodology:

 Standard and Sample Preparation: A standard stock solution of purified Sagittatoside C is prepared in methanol. Samples are also dissolved in methanol and filtered.



- Chromatographic Conditions: A reverse-phase C18 column is typically used. A gradient elution with a mobile phase consisting of acetonitrile and acidified water allows for the separation of flavonoids.
- Detection: A UV-Vis detector is used for monitoring the elution, with a detection wavelength set at the absorbance maximum for the flavonoid chromophore (typically around 270 nm).
- Quantification: The concentration of Sagittatoside C in a sample is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

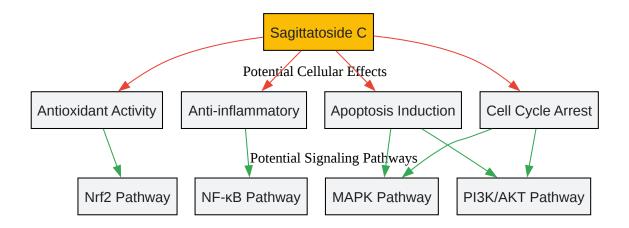
Involvement in Signaling Pathways

Currently, there is no published research that specifically elucidates the signaling pathways modulated by **Sagittatoside C**. However, many flavonoid compounds are known to interact with various cellular signaling cascades, suggesting potential areas of investigation for **Sagittatoside C**.

For instance, other natural glycosides like Lanatoside C have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating pathways such as MAPK, Wnt, and PI3K/AKT/mTOR.[6][7] Flavonoids, in general, are often studied for their effects on pathways related to inflammation (e.g., NF-kB signaling), oxidative stress (e.g., Nrf2 signaling), and cell survival.

The diagram below illustrates a hypothetical framework for investigating the biological activity of **Sagittatoside C**, based on pathways commonly affected by flavonoids.





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Caption: Potential signaling pathways for investigation for **Sagittatoside C**.

This guide serves as a foundational resource for professionals working with **Sagittatoside C**. As new research emerges, the specific properties and biological activities of this compound will be further clarified.

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